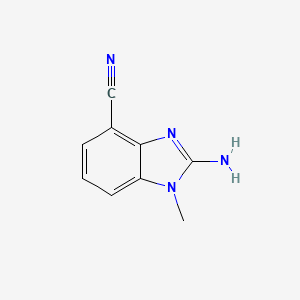

2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile

Descripción general

Descripción

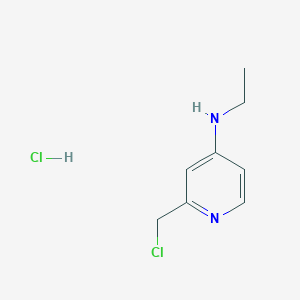

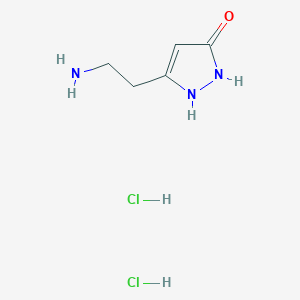

“2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antioxidant and Antimicrobial Activities

A series of derivatives including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and related compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds displayed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This study underscores the potential of these compounds in developing treatments against infectious diseases (Bassyouni et al., 2012).

Antimicrobial and Antifungal Agents

New derivatives of benzotriazole, incorporating the core structure of interest, have shown promising antimicrobial and antifungal activities. The synthesis and biological evaluation of these compounds suggest their applicability in addressing various microbial infections (Al-Omran et al., 2002).

Facile Synthesis Approaches

Novel Synthesis Techniques

Studies have proposed facile synthesis techniques for creating novel derivatives with enhanced antimicrobial properties. This includes triazenes obtained through coupling reactions and derivatives through a simplified pathway starting with p-phenylenediamine. These synthesis approaches contribute to the easier production of bioactive compounds (Al‐Azmi & Mahmoud, 2020).

Chemical Synthesis and Catalysis

Three-Component Synthesis

A three-component reaction involving magnesium oxide and 12-tungstophosphoric acid as catalysts was developed for synthesizing 4-amino-2-aryl-2H-pyrimido-[1,2-b][1,3]benzazole-3-carbonitriles. This method highlights the efficiency of catalysis in creating complex molecules with potential pharmaceutical applications (Sheibani & Babaie, 2013).

Antifungal Scaffolds

β-1,6-glucan Synthesis Inhibitors

The development of 1,3-benzoxazole-4-carbonitrile as a novel antifungal scaffold for inhibiting β-1,6-glucan synthesis in Candida species illustrates the compound's role in antifungal drug development. Such inhibitors are critical in the fight against fungal infections, especially those resistant to conventional treatments (Kuroyanagi et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been found to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with bacterial cell division protein ftsz, inhibiting bacterial cell division .

Biochemical Pathways

It’s known that benzimidazole derivatives can interfere with bacterial cell division, suggesting that they may affect pathways related to cell growth and division .

Pharmacokinetics

The molecular weight of the compound is 17219 , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .

Propiedades

IUPAC Name |

2-amino-1-methylbenzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-13-7-4-2-3-6(5-10)8(7)12-9(13)11/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFUQOZEBASVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

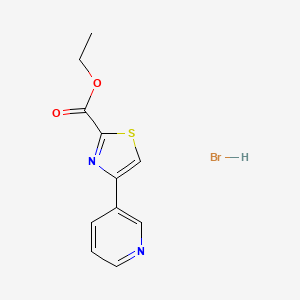

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)